4-((Trifluoromethyl)thio)benzothioamide
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Overview
Description
4-((Trifluoromethyl)thio)benzothioamide is an organic compound with the molecular formula C8H6F3NS. It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a benzothioamide core. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzothioamide typically involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions. This reaction incorporates the trifluoromethylthio group into the benzothioamide scaffold, resulting in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction and conditions used .
Scientific Research Applications
4-((Trifluoromethyl)thio)benzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((Trifluoromethyl)thio)benzothioamide include:
- 4-(Trifluoromethyl)thiobenzamide
- 4-(Trifluoromethyl)benzenecarbothioamide
- 4-(Trifluoromethyl)thiobenzamine .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoromethylthio group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NS2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H6F3NS2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
UEZJWWJCPKJPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)SC(F)(F)F |
Origin of Product |
United States |
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